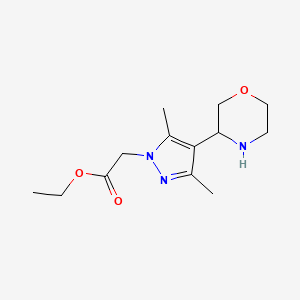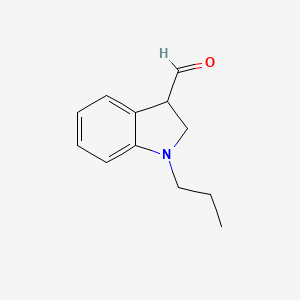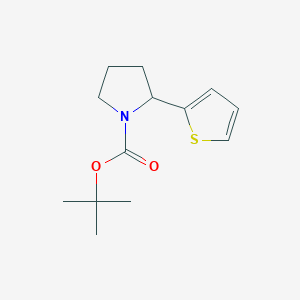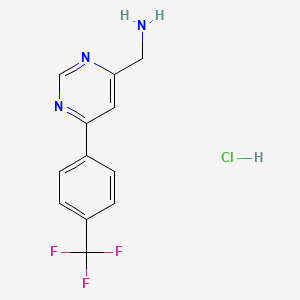
Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamat de tert-butyle (5-(3-nitro-4-(4-(4-(trifluorométhyl)phényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL) est un composé organique complexe qui présente un cycle thiadiazole, un fragment pipéridine et un groupe trifluorométhyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbamat de tert-butyle (5-(3-nitro-4-(4-(4-(trifluorométhyl)phényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL) implique généralement plusieurs étapes :
Formation du cycle thiadiazole : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés tels que les thiosemicarbazides et les acides carboxyliques dans des conditions acides ou basiques.
Introduction du fragment pipéridine : Le cycle pipéridine peut être introduit par des réactions de substitution nucléophile.
Fixation du groupe trifluorométhyle : Cette étape implique souvent l’utilisation d’agents trifluorométhylant tels que l’iodure de trifluorométhyle ou les sulfonates de trifluorométhyle.
Couplage final : La dernière étape implique le couplage des intermédiaires synthétisés dans des conditions contrôlées pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe nitro dans le composé peut subir une réduction pour former des amines.
Réduction : Le composé peut être réduit dans des conditions d’hydrogénation pour modifier le groupe nitro.
Substitution : Le fragment pipéridine peut participer à des réactions de substitution nucléophile.
Réactions de couplage : Le cycle thiadiazole peut être impliqué dans des réactions de couplage avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L’hydrogène gazeux en présence de palladium sur charbon est une condition de réduction typique.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés.
Couplage : Les réactions de couplage catalysées par le palladium sont courantes.
Principaux produits
Amines : Issues de la réduction du groupe nitro.
Pipéridines substituées : Issues de réactions de substitution nucléophile.
Produits couplés : Issus de réactions impliquant le cycle thiadiazole.
Applications de la recherche scientifique
Le carbamat de tert-butyle (5-(3-nitro-4-(4-(4-(trifluorométhyl)phényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL) a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux : La structure unique du composé en fait un candidat pour l’utilisation dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il est utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs en raison de sa structure complexe.
Applications De Recherche Scientifique
Tert-butyl (5-(3-nitro-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-YL)phenyl)-1,3,4-thiadiazol-2-YL)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mécanisme D'action
Le mécanisme d’action du carbamat de tert-butyle (5-(3-nitro-4-(4-(4-(trifluorométhyl)phényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL) implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut se lier aux enzymes et aux récepteurs, modifiant leur activité.
Voies impliquées : Il peut interférer avec les voies de signalisation impliquées dans l’inflammation et la prolifération cellulaire, ce qui conduit à ses effets thérapeutiques potentiels.
Comparaison Avec Des Composés Similaires
Composés similaires
- Carbamat de tert-butyle (5-(3-nitro-4-(4-(4-méthylphényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL)
- Carbamat de tert-butyle (5-(3-nitro-4-(4-(4-chlorophényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL)
Unicité
- Groupe trifluorométhyle : La présence du groupe trifluorométhyle dans le carbamat de tert-butyle (5-(3-nitro-4-(4-(4-(trifluorométhyl)phényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL) confère des propriétés électroniques uniques qui peuvent améliorer son affinité de liaison et sa spécificité.
- Fragment pipéridine : Le cycle pipéridine contribue à la stabilité et à la biodisponibilité du composé.
Cet article détaillé fournit une vue d’ensemble complète du carbamat de tert-butyle (5-(3-nitro-4-(4-(4-(trifluorométhyl)phényl)pipéridin-1-YL)phényl)-1,3,4-thiadiazol-2-YL), couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Numéro CAS |
1956376-83-2 |
|---|---|
Formule moléculaire |
C25H26F3N5O4S |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
tert-butyl N-[5-[3-nitro-4-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C25H26F3N5O4S/c1-24(2,3)37-23(34)29-22-31-30-21(38-22)17-6-9-19(20(14-17)33(35)36)32-12-10-16(11-13-32)15-4-7-18(8-5-15)25(26,27)28/h4-9,14,16H,10-13H2,1-3H3,(H,29,31,34) |
Clé InChI |
MROUMXXWOWRNTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)N3CCC(CC3)C4=CC=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)




![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)



![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)


